1,1-Bis(2-allyloxy)trimethylamine
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Overview
Description
1,1-Bis(2-allyloxy)trimethylamine is an organic compound with the molecular formula C12H23NO2. It is characterized by the presence of two allyloxy groups attached to a trimethylamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-allyloxy)trimethylamine typically involves the reaction of trimethylamine with allyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the trimethylamine acts as a nucleophile, attacking the electrophilic carbon in the allyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-allyloxy)trimethylamine undergoes various types of chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The allyloxy groups can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as hydrogen halides (HX) or sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or alcohols.
Scientific Research Applications
1,1-Bis(2-allyloxy)trimethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions and protein stabilization.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-allyloxy)trimethylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their conformation and activity. This can result in the stabilization or destabilization of the target molecules, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
Trimethylamine: A simpler amine with three methyl groups attached to the nitrogen atom.
Dimethylamine: Contains two methyl groups and one hydrogen attached to the nitrogen atom.
Methylamine: Contains one methyl group and two hydrogen atoms attached to the nitrogen atom.
Uniqueness
1,1-Bis(2-allyloxy)trimethylamine is unique due to the presence of two allyloxy groups, which confer distinct chemical properties and reactivity compared to other similar amines. This makes it a valuable compound for specific applications in synthetic chemistry and materials science .
Properties
CAS No. |
61296-25-1 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N,N-dimethyl-1,1-bis(prop-2-enoxy)methanamine |
InChI |
InChI=1S/C9H17NO2/c1-5-7-11-9(10(3)4)12-8-6-2/h5-6,9H,1-2,7-8H2,3-4H3 |
InChI Key |
RXJYHAARXXWEJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(OCC=C)OCC=C |
Origin of Product |
United States |
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